2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Overview
Description
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a boronic acid derivative that plays a significant role in organic synthesis. This compound is particularly notable for its application in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds in organic chemistry .
Preparation Methods
The synthesis of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves a multi-step process. One common method includes the following steps :
Starting Material: The synthesis begins with 2-chloro-4-methyl-1,3-thiazole.
Borylation Reaction: The key step involves the borylation of the starting material using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole undergoes various chemical reactions, including :
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has several applications in scientific research :
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.
Material Science: It is employed in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole primarily involves its role as a boronic acid derivative in the Suzuki-Miyaura coupling reaction . The palladium-catalyzed cross-coupling reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product. The molecular targets and pathways involved in this reaction include the palladium catalyst and the boronic acid derivative.
Comparison with Similar Compounds
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can be compared with other boronic acid derivatives, such as :
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
2-chloro-4-methyl-5-nitropyridine: Contains a nitro group instead of a boronic acid moiety.
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Features a benzamide group, making it structurally different but functionally similar in terms of boronic acid chemistry.
The uniqueness of this compound lies in its thiazole ring, which imparts distinct electronic and steric properties, making it valuable in specific synthetic applications.
Properties
CAS No. |
2223038-84-2 |
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Molecular Formula |
C10H15BClNO2S |
Molecular Weight |
259.6 |
Purity |
95 |
Origin of Product |
United States |
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